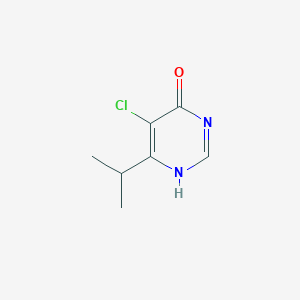
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane
Overview
Description
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane is an organic compound characterized by the presence of two dimethylamino groups and three fluorine atoms attached to an ethane backbone
Preparation Methods
The synthesis of 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane typically involves the reaction of 2,2,2-trifluoroethanol with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles. Common reagents for these reactions include halides and other nucleophilic species.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane can be compared with other similar compounds, such as:
1,1-Bis(dimethylamino)-2,2,2-trifluoroethanol: Similar in structure but with a hydroxyl group instead of an ethane backbone.
1,1-Bis(dimethylamino)-2,2,2-trifluoropropane: Contains an additional carbon atom in the backbone, leading to different chemical properties.
1,1-Bis(dimethylamino)-2,2,2-trifluorobutane: Further extended carbon chain, resulting in altered reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-N,1-N,1-N',1-N'-tetramethylethane-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2/c1-10(2)5(11(3)4)6(7,8)9/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYYBBPQARKMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373499 | |
| Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~-tetramethylethane-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188429-64-3 | |
| Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~-tetramethylethane-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 188429-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main use of 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane in organic synthesis?
A1: this compound serves as a valuable reagent for introducing trifluoromethyl (CF3) groups into organic molecules. [, , , , , ] This compound, upon treatment with a Lewis acid like Zinc Iodide (ZnI2), generates a reactive electrophilic intermediate, the 2,2,2-trifluoro-1,1-dimethylaminoethyl carbocation. This carbocation readily reacts with various nucleophiles, including alkynes, electron-rich alkenes, and even TMS cyanide, leading to the formation of trifluoromethylated alkynylamines, homoallylic amines, α,β-unsaturated ketones, and cyanoamines. []
Q2: What makes this compound a good precursor for other fluorinated building blocks?
A2: this compound can be transformed into 1,1-Bis(dimethylamino)-2,2-difluoroethene. [, ] This difluoroethene derivative is a novel fluorinated building block with potential applications in various chemical syntheses.
Q3: Can this compound be used to synthesize trifluoromethyl carbinols?
A3: Yes, this compound acts as a synthetic equivalent of trifluoroacetaldehyde (CF3CHO). [, ] This allows for the synthesis of trifluoromethyl carbinols through its reaction with various nucleophiles.
Q4: Beyond trifluoromethyl carbinols, are there other functionalities accessible from reactions with this compound?
A4: Yes, this compound can also be utilized to synthesize trifluoromethyl-α,β-unsaturated ketones. [, ] These compounds are valuable intermediates in organic synthesis and can be further modified to access a range of complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
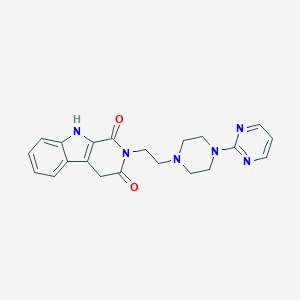
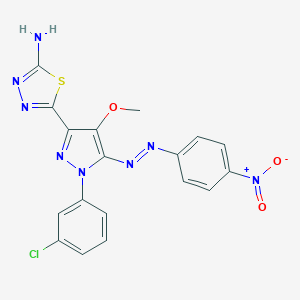
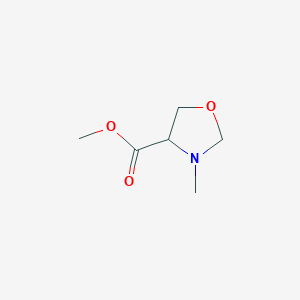
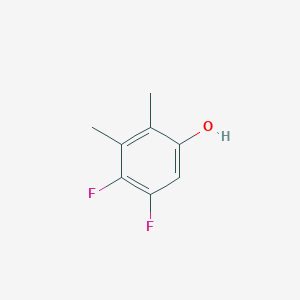
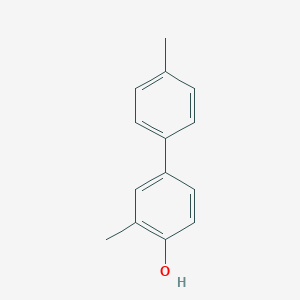
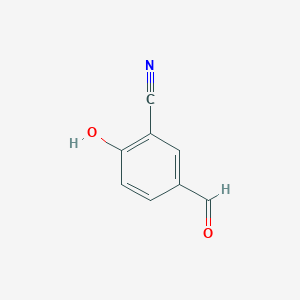
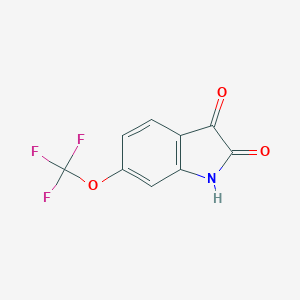
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)
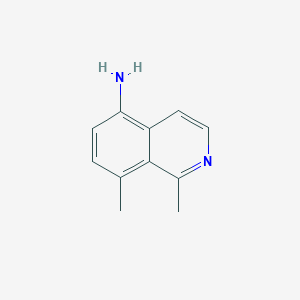
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)

